molecular formula C3H11O10P3 B12685082 (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid CAS No. 51556-88-8

(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid

Katalognummer: B12685082
CAS-Nummer: 51556-88-8
Molekulargewicht: 300.03 g/mol
InChI-Schlüssel: GCDCNBJTVDTVPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is an organophosphorus compound with the molecular formula C₃H₁₁O₁₀P₃. It is known for its high density (2.242 g/cm³) and boiling point (889°C at 760 mmHg) . This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid typically involves the reaction of acrylic acid with phosphorous acid under controlled conditions . The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.

Analyse Chemischer Reaktionen

(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions are various phosphonic acid derivatives, which have significant applications in different fields.

Wissenschaftliche Forschungsanwendungen

(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid is widely used in scientific research due to its versatile properties:

Wirkmechanismus

The mechanism by which (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid exerts its effects involves its interaction with metal ions and enzymes. The compound acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

51556-88-8

Molekularformel

C3H11O10P3

Molekulargewicht

300.03 g/mol

IUPAC-Name

(1-hydroxy-3,3-diphosphonopropyl)phosphonic acid

InChI

InChI=1S/C3H11O10P3/c4-2(14(5,6)7)1-3(15(8,9)10)16(11,12)13/h2-4H,1H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13)

InChI-Schlüssel

GCDCNBJTVDTVPQ-UHFFFAOYSA-N

Kanonische SMILES

C(C(O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.